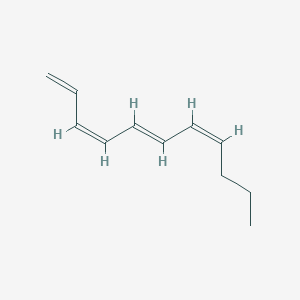

1,3,5,7-Undecatetraene, (3Z,5E,7Z)-

CAS No.: 90500-54-2

Cat. No.: VC17057415

Molecular Formula: C11H16

Molecular Weight: 148.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90500-54-2 |

|---|---|

| Molecular Formula | C11H16 |

| Molecular Weight | 148.24 g/mol |

| IUPAC Name | (3Z,5E,7Z)-undeca-1,3,5,7-tetraene |

| Standard InChI | InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5-,10-8-,11-9+ |

| Standard InChI Key | IQQBFWHNQBNSSQ-IZYYEFCUSA-N |

| Isomeric SMILES | CCC/C=C\C=C\C=C/C=C |

| Canonical SMILES | CCCC=CC=CC=CC=C |

Introduction

Chemical Structure and Stereochemical Configuration

| Technique | Key Features |

|---|---|

| UV-Vis | Strong absorption in 250–300 nm range due to π→π* transitions. |

| IR | C-H stretching (~3000 cm⁻¹) and C=C stretching (~1650 cm⁻¹). |

| NMR (¹H) | Vinyl protons at δ 5.2–5.8 ppm; allylic protons at δ 2.0–2.5 ppm. |

The conjugated system likely results in bathochromic shifts compared to isolated alkenes, a hypothesis supported by computational models.

Synthesis and Reactivity

Synthetic Routes

-

Wittig Reactions: Sequential coupling of alkenyl phosphonium ylides.

-

Elimination Reactions: Dehydrohalogenation of dihalides.

-

Cross-Coupling: Suzuki or Heck reactions to assemble fragments.

A plausible route involves iterative Wittig reactions to install double bonds with controlled stereochemistry, though yields may decrease with each step due to steric hindrance.

Chemical Reactivity

The compound’s reactivity is dominated by its conjugated diene system:

-

Electrophilic Addition: Preferential attack at terminal double bonds.

-

Cycloadditions: Participation in Diels-Alder reactions as a diene or dienophile.

-

Oxidation: Susceptibility to ozonolysis or epoxidation at electron-rich double bonds.

The (3Z,5E,7Z) configuration may sterically hinder some reactions, favoring pathways that preserve conjugation.

Physicochemical Properties

Thermodynamic Properties

Table 2: Estimated Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol |

| Boiling Point | ~250–270°C (extrapolated) |

| Density | 0.85–0.90 g/cm³ |

These estimates derive from linear alkane and polyene analogs, as experimental data are unavailable.

Solubility and Stability

The compound is expected to be hydrophobic, with negligible water solubility. Conjugation enhances stability against thermal degradation, though prolonged exposure to light or oxygen may induce polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume